molecular formula C13H20F6N2O4S2 B6318727 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide;  99% CAS No. 380497-19-8

1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide; 99%

Cat. No. B6318727
CAS RN: 380497-19-8
M. Wt: 446.4 g/mol
InChI Key: JJMXAQVGZNFYJQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound belongs to a class of electrolytic materials used in the fabrication of lithium-ion batteries .

Mode of Action

The mode of action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it has a wide electrochemical window and high viscosity, making it a useful candidate in electrochemical energy applications .

Biochemical Pathways

Instead, it plays a role in the electrochemical pathways involved in energy storage and transfer within lithium-ion batteries .

Result of Action

The result of the action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is the facilitation of energy storage and transfer within lithium-ion batteries. This is achieved through its role as an electrolyte, which allows for the movement of ions between the anode and cathode of the battery .

Action Environment

The action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature and pressure . For instance, its physical properties such as density and viscosity can change with temperature . Therefore, the efficiency and stability of the batteries in which it is used can be affected by these environmental conditions.

Safety and Hazards

The safety and hazards associated with this compound are not fully detailed in the search results. However, it’s important to handle it appropriately to avoid risks . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-hexyl-1-methylpyrrol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N.C2F6NO4S2/c1-3-4-5-6-9-12(2)10-7-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMXAQVGZNFYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1(C=CC=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, 99%

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